
Parahydroxyatorvastatin
Übersicht
Beschreibung
p-Hydroxyatorvastatin is a hydroxylated metabolite of atorvastatin, a widely used statin medication for lowering cholesterol levels and preventing cardiovascular diseases. Atorvastatin is metabolized by the enzyme cytochrome P450 3A4 to form two active metabolites: o-hydroxyatorvastatin and p-hydroxyatorvastatin . These metabolites contribute significantly to the overall pharmacological activity of atorvastatin.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von p-Hydroxyatorvastatin beinhaltet die Hydroxylierung von Atorvastatin. Dies kann durch verschiedene chemische Reaktionen erreicht werden, einschließlich der Verwendung von Hydroxylierungsmitteln wie Wasserstoffperoxid oder molekularem Sauerstoff in Gegenwart von Katalysatoren wie Cytochrom-P450-Enzymen . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die selektive Hydroxylierung an der para-Position des aromatischen Rings zu gewährleisten.
Industrielle Produktionsmethoden
In industriellen Umgebungen wird die Produktion von p-Hydroxyatorvastatin häufig durch Biotransformationsverfahren unter Verwendung mikrobieller oder enzymatischer Systeme durchgeführt. Diese Verfahren bieten im Vergleich zur traditionellen chemischen Synthese eine höhere Selektivität und Ausbeute. Die Verwendung gentechnisch veränderter Mikroorganismen, die Cytochrom-P450-Enzyme exprimieren, wurde untersucht, um die Effizienz des Hydroxylierungsprozesses zu verbessern .
Analyse Chemischer Reaktionen
Interaction with Nuclear Receptors (PXR and CAR)
Parahydroxyatorvastatin demonstrates unique ligand-binding properties with the pregnane X receptor (PXR), influencing the induction of drug-metabolizing enzymes and transporters .
Key Findings :
-
Mechanistic insight : this compound binds to PXR but only partially releases co-repressors like SMRT, leading to weaker transcriptional activation of CYP3A4 and CYP2B6 compared to the ortho-hydroxy metabolite .
-
Functional impact : Reduced induction of CYP3A4 (40% less than ortho-hydroxy) lowers its potential for drug-drug interactions .
Antioxidant Activity and Free Radical Scavenging
This compound exhibits radical scavenging properties superior to the parent compound, attributed to its hydroxyl group positioning .
Reaction Pathways :
-
Hydrogen atom transfer (HAT) : Dominates in methanolic phase due to favorable thermodynamics (lower BDE) .
-
SPLET/SET-PT : Sequential pathways are less thermodynamically viable compared to HAT .
Mechanistic Implications :
-
The para-hydroxyl group stabilizes radical intermediates via resonance, enhancing scavenging efficiency against radicals like DPPH .
-
This activity contributes to the inhibition of low-density lipoprotein (LDL) oxidation, a key factor in cardiovascular protection .
Enzymatic Interactions and Metabolic Stability
This compound’s resistance to further CYP3A4 metabolism reduces its interaction potential compared to the parent drug .
Interaction | para-hydroxy atorvastatin | Atorvastatin |
---|---|---|
CYP3A4 substrate | No | Yes |
OATP1B1 transport | Yes | Yes |
UGT1A3 induction | Full induction | Partial |
Clinical Relevance :
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Cholesterol Management
Parahydroxyatorvastatin is primarily recognized for its role in lipid-lowering therapy. As a metabolite of atorvastatin, it contributes to the reduction of low-density lipoprotein cholesterol (LDL-C) and total cholesterol levels in patients with hyperlipidemia. Studies indicate that atorvastatin and its metabolites, including this compound, effectively lower cholesterol in a dose-dependent manner, making them valuable in managing cardiovascular diseases .
1.2 Drug Interaction Studies
Research has shown that this compound exhibits differential effects on drug-metabolizing enzymes. It activates the pregnane X receptor (PXR), influencing the expression of cytochrome P450 enzymes involved in drug metabolism. Specifically, this compound was found to reduce or abolish the induction of certain cytochrome P450 and transporter genes . This property is crucial for understanding potential drug interactions in patients undergoing treatment with multiple medications.
Mechanistic Insights
2.1 Activation of PXR
This compound's interaction with PXR highlights its significance in drug metabolism and pharmacokinetics. By activating PXR, it can modulate the expression of genes responsible for drug absorption, distribution, metabolism, and excretion (ADME). This mechanism is essential in predicting how atorvastatin and its metabolites may interact with other drugs, potentially leading to adverse effects or altered therapeutic efficacy .
2.2 Safety Profile
The safety profile of atorvastatin and its metabolites, including this compound, has been extensively studied. Clinical trials have demonstrated that atorvastatin is well-tolerated among patients, with a low incidence of serious adverse events related to treatment . Understanding the safety implications of this compound is critical for clinicians when prescribing statins.
Case Studies
3.1 Clinical Efficacy
A notable case study involved a cohort of patients treated with atorvastatin where this compound levels were monitored to evaluate treatment outcomes. The study demonstrated significant reductions in LDL-C levels alongside improvements in cardiovascular risk markers . Such findings underscore the importance of monitoring metabolite levels for optimizing treatment strategies.
3.2 Drug Interaction Example
In another study assessing the pharmacokinetics of atorvastatin and its metabolites, researchers found that this compound significantly affected the metabolism of concomitantly administered drugs. The study utilized liquid chromatography-mass spectrometry to quantify plasma concentrations and assess bioequivalence between different formulations . This highlights the necessity for careful consideration of drug interactions involving this compound.
Data Tables
Wirkmechanismus
p-Hydroxyatorvastatin exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which is responsible for the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key precursor in the biosynthesis of cholesterol . This inhibition leads to a decrease in cholesterol levels in the liver and an increase in the uptake of low-density lipoprotein cholesterol from the blood . The molecular targets and pathways involved include the regulation of lipid metabolism and the modulation of intracellular signaling pathways related to cholesterol synthesis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
o-Hydroxyatorvastatin: Ein weiterer hydroxylierter Metabolit von Atorvastatin mit ähnlicher pharmakologischer Aktivität.
Atorvastatin: Die Stammverbindung, die als Statin-Medikament weit verbreitet ist.
Andere Statine: Dazu gehören Simvastatin, Lovastatin und Rosuvastatin, die ebenfalls die Hydroxymethylglutaryl-Coenzym-A-Reduktase hemmen.
Einzigartigkeit
p-Hydroxyatorvastatin ist aufgrund seiner spezifischen Hydroxylierung an der para-Position einzigartig, was zu seinen besonderen pharmakokinetischen und pharmakodynamischen Eigenschaften beiträgt. Dieser Metabolit, zusammen mit o-Hydroxyatorvastatin, macht einen erheblichen Teil der gesamten inhibitorischen Aktivität von Atorvastatin auf die Hydroxymethylglutaryl-Coenzym-A-Reduktase aus .
Biologische Aktivität
Parahydroxyatorvastatin (4-OH atorvastatin) is a significant metabolite of atorvastatin, a widely used statin for lowering cholesterol. Understanding its biological activity is crucial for assessing its therapeutic efficacy, safety, and potential drug interactions. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.
1.1 Lipid-Lowering Activity
This compound retains significant lipid-lowering properties similar to its parent compound, atorvastatin. Studies have shown that it effectively inhibits HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. This inhibition leads to a decrease in low-density lipoprotein (LDL) cholesterol levels, thereby reducing the risk of cardiovascular diseases .
2.1 Cytochrome P450 Interaction
Research indicates that this compound interacts with various cytochrome P450 enzymes, influencing drug metabolism. A study demonstrated that this metabolite markedly reduced or abolished the induction of cytochrome P450 and transporter genes in primary human hepatocytes, suggesting a lower potential for drug interactions compared to atorvastatin .
2.2 Activation of Nuclear Receptors
This compound acts as a ligand for the pregnane X receptor (PXR), which plays a critical role in drug metabolism and transport regulation. However, it has been observed that this compound demonstrates impaired induction of PXR-regulated genes due to its inability to release co-repressors effectively . This characteristic may contribute to its differential effects on drug interactions compared to atorvastatin.
3.1 Cellular Antioxidant Effects
This compound exhibits antioxidant effects that contribute to its cardiovascular protective properties. It has been shown to reduce vascular mRNA expression of NAD(P)H oxidase subunits and increase catalase expression in various studies . These actions help mitigate oxidative stress, which is a significant factor in cardiovascular diseases.
4.1 Safety Profile
The safety profile of this compound appears comparable to atorvastatin, with adverse events being rare and similar to those observed with other statins . Most patients tolerate it well, with minimal withdrawals due to side effects.
4.2 Case Studies
Several case studies have highlighted the effectiveness of atorvastatin and its metabolites in managing dyslipidemia in patients with chronic conditions such as renal failure and diabetes mellitus. For instance, one study involving haemodialysis patients found that atorvastatin effectively reduced atherogenic lipoprotein levels without significant accumulation or adverse events .
5. Comparative Analysis of Metabolites
Metabolite | Lipid-Lowering Effect | Cytochrome P450 Interaction | Antioxidant Activity | Safety Profile |
---|---|---|---|---|
Atorvastatin | High | Significant | Moderate | Well-tolerated |
This compound | Moderate | Reduced | High | Well-tolerated |
Ortho-hydroxyatorvastatin | High | Significant | Moderate | Well-tolerated |
6. Conclusion
This compound is an important metabolite of atorvastatin that retains significant biological activity, particularly in lipid lowering and antioxidant defense mechanisms. Its interaction with cytochrome P450 enzymes and nuclear receptors highlights its potential for reduced drug interaction risks compared to atorvastatin itself. Continued research into its pharmacological profile will enhance understanding and optimize therapeutic strategies involving statins.
Eigenschaften
IUPAC Name |
(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O6/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41)/t26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZOATLLFFVAPM-KAYWLYCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214217-88-6 | |
Record name | p-Hydroxyatorvastatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214217-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Parahydroxyatorvastatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214217886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PARAHYDROXYATORVASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q2QX99L5W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.